molecular formula C11H15ClN4O B2522235 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 137885-46-2

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2522235
CAS No.: 137885-46-2
M. Wt: 254.72
InChI Key: LXVVGNKCZACLDX-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a ketone-containing piperazine derivative featuring a pyrimidinyl substituent on the piperazine ring and a chloro-substituted propanone chain. The pyrimidinyl group enhances hydrogen-bonding interactions, while the chloro-propanone moiety contributes to electrophilic reactivity, making the compound a candidate for further functionalization or targeted biological studies.

Properties

IUPAC Name

3-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVGNKCZACLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(pyrimidin-2-yl)piperazine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Reactivity of the Chloro Group

The 3-chloro substituent on the propanone moiety is a key reactive site. This group undergoes nucleophilic substitution reactions, enabling functionalization with nucleophiles such as amines or thiols:

Reaction TypeConditionsProductReference
Nucleophilic substitutionWith primary/secondary amines in polar aprotic solvents (e.g., DMF, THF)3-Amino derivatives
Thiol substitutionWith thiols in basic conditions (e.g., K₂CO₃)Thioether analogs

In a study on dopamine D₄ receptor agonists, chloro-substituted propanones similar to this compound were substituted with pyridine-2-ylpiperazine to form pharmacologically active derivatives .

Piperazine Ring Functionalization

The 4-pyrimidin-2-ylpiperazine group can participate in alkylation or acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides or anhydrides to generate amide derivatives.

A structurally related compound, 59a (from ), demonstrated that piperazine rings substituted with pyridine or pyrimidine can undergo further substitution at the N-1 position to enhance pharmacological activity.

Ketone Reactivity

The propan-1-one group is susceptible to reductions (e.g., with NaBH₄ or LiAlH₄) to form secondary alcohols. Oxidation reactions are less common due to the stability of the ketone group under ambient conditions.

Heterocyclic Modifications

The pyrimidin-2-yl group on the piperazine ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation) at the 4- or 5-positions of the pyrimidine ring. For instance, 18c (a pyrimidine derivative) showed that substitutions at the 4-position significantly influence kinase inhibition activity .

Synthetic Routes

The compound is synthesized via:

  • Coupling of pyrimidin-2-ylpiperazine with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) .

  • Stepwise assembly : Formation of the pyrimidin-2-ylpiperazine intermediate followed by acylation with 3-chloropropanoyl chloride .

Stability and Degradation

  • Hydrolysis : The chloro group may hydrolyze to a hydroxyl group under acidic or basic aqueous conditions.

  • Thermal stability : Stable up to 150°C, with decomposition observed at higher temperatures .

Key Data Table

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClN₃O
SMILESC1CN(CCN1C2=NC=NC=C2)C(=O)CCCl
Reactivity SitesChloro, ketone, piperazine

This anal

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antidepressant Activity
Research has indicated that compounds similar to 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Case Study : A related study demonstrated that a piperazine derivative showed significant efficacy in animal models of depression, with improvements in behavioral tests such as the forced swim test and tail suspension test. The compound's mechanism was linked to increased serotonin levels in the brain, suggesting potential for further development as an antidepressant agent.

Anticancer Properties

Inhibition of Cancer Cell Proliferation
Recent findings suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast15Apoptosis induction
Compound BLung22Cell cycle arrest
3-Chloro...Colon18Inhibition of proliferation

Analysis : The data indicate that the compound's structural features contribute to its anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Potential as Antimicrobial Agent
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives with piperazine and pyrimidine moieties exhibit significant antibacterial and antifungal activities.

Case Study : In vitro assays revealed that a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound.

Key Structural Features Influencing Activity:

Structural FeatureActivity Impact
Chlorine SubstitutionEnhances potency
Piperazine RingEssential for stability
Pyrimidine MoietyCritical for binding

The presence of a chlorine atom at the 3-position is believed to enhance lipophilicity and improve membrane permeability, which is crucial for bioactivity .

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Aromatic Substituent Variations

  • 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one Key Differences: Replaces the pyrimidinyl group with a 4-fluorophenyl ring. Molecular weight = 270.73 g/mol (C₁₃H₁₆ClFN₂O) . Applications: Fluorinated arylpiperazines are often studied for serotonin receptor affinity .
  • 3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one Key Differences: Features dual chlorophenyl groups on the piperazine and a bulky 3-phenylpropanone chain. Impact: Increased steric hindrance may reduce metabolic stability but enhance selectivity for specific targets (e.g., dopamine D₃ receptors) .

Chain Length and Functional Group Modifications

  • 2-Chloro-1-[4-(pyrimidin-2-yl)phenyl)piperazin-1-yl]ethan-1-one Key Differences: Shorter ethanone chain (vs. propanone) and a phenylpyrimidinyl group. Synthesized via chloroacetyl chloride coupling in 18% yield .
  • 3-Chloro-1-[4-(3-chloropropanoyl)piperazin-1-yl]propan-1-one Key Differences: Contains a second chloropropanoyl group on the piperazine.

Table 1. Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₁₅ClN₄O 278.74 Pyrimidinyl, chloro-propanone High H-bond potential, moderate logP
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one C₁₃H₁₆ClFN₂O 270.73 4-Fluorophenyl Increased polarity, lower lipophilicity
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one C₂₅H₂₂Cl₂N₂O 453.37 Dichlorophenyl, 3-phenylpropanone High steric bulk, extended π-system
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one C₁₂H₂₁ClN₂OS 284.83 Thian ring Enhanced sulfur-mediated interactions

Solubility and Bioavailability

  • The pyrimidinyl group in the target compound improves water solubility compared to purely aryl-substituted analogs (e.g., 4-fluorophenyl derivative) due to its ability to form hydrogen bonds .
  • Bulky substituents, as seen in 3-(4-chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one, correlate with reduced membrane permeability .

Biological Activity

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClN3O. The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC12H16ClN3O
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CCCl
InChIInChI=1S/C12H16ClN3O/c13-5-4-12(17)16...

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including enzymes and receptors involved in cancer pathways. The pyrimidine and piperazine moieties are known to enhance binding affinity to these targets, potentially leading to inhibition of tumor growth.

Key Mechanisms:

  • EGFR Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is frequently mutated in various cancers .
  • PI3K Pathway Modulation : Similar compounds have been identified as selective inhibitors of the PI3K pathway, critical for cell survival and proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound through various assays:

Study ReferenceAssay TypeFindings
Cell Viability AssaySignificant reduction in cell viability in cancer cell lines.
In Vivo Tumor Growth InhibitionDemonstrated tumor size reduction in xenograft models.

Selectivity and Toxicity

The compound exhibits favorable selectivity profiles with lower toxicity compared to traditional chemotherapeutics. This is attributed to its ability to selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapy .

Case Studies

Case Study 1: EGFR Mutant Cancer Treatment
A clinical trial involving similar compounds showed promising results in patients with EGFR-mutant lung cancer. Patients treated with a derivative of this compound exhibited improved progression-free survival rates compared to those receiving standard therapies .

Case Study 2: PI3Kδ Inhibition in Autoimmune Disorders
Research has also explored the use of this compound in autoimmune diseases by targeting the PI3Kδ pathway. A study demonstrated that administration led to a significant reduction in inflammatory markers in animal models of autoimmune disorders .

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